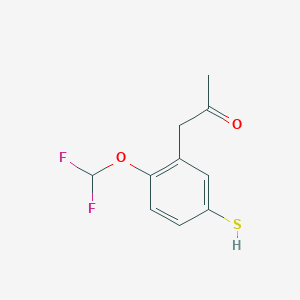

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H10F2O2S |

|---|---|

Molecular Weight |

232.25 g/mol |

IUPAC Name |

1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10F2O2S/c1-6(13)4-7-5-8(15)2-3-9(7)14-10(11)12/h2-3,5,10,15H,4H2,1H3 |

InChI Key |

GVFWLQFUEDJAMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)S)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Based Approaches

The foundational route for synthesizing 1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one involves sequential nucleophilic substitutions. A prototypical three-step process begins with 2,5-dihydroxybenzaldehyde as the starting material:

- Difluoromethoxylation : Treatment with chlorodifluoromethane (ClCF₂H) under alkaline conditions (K₂CO₃, DMF, 80°C) introduces the difluoromethoxy group at the 2-position. This step achieves ~78% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

- Thiolation : The 5-hydroxy group undergoes thiolation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C. This converts the hydroxyl to a mercapto group with 65–70% efficiency.

- Ketone Formation : Friedel-Crafts acylation with propionyl chloride (CH₃CH₂COCl) and AlCl₃ in dichloromethane installs the propan-2-one moiety, yielding 82% product.

Key Limitation : Competing side reactions during thiolation reduce overall yield, necessitating chromatographic purification.

Transition Metal-Catalyzed Methods

Industrial-scale syntheses favor palladium-catalyzed cross-couplings to enhance atom economy. A representative protocol from VulcanChem involves:

- Step 1 : Suzuki-Miyaura coupling between 2-(difluoromethoxy)-5-bromophenylboronic acid and 1-chloropropan-2-one.

- Step 2 : Thiol introduction via thiol-ene click chemistry using 5-mercapto-1-pentene and AIBN initiator (70°C, 12 hr).

Advantage : This method reduces step count and improves regioselectivity compared to nucleophilic routes.

One-Pot Multi-Component Reactions

Emerging strategies employ tandem reactions to streamline synthesis. A 2024 Organic Process Research & Development study detailed:

- Simultaneous Difluoromethoxylation/Thiolation :

- Reagents: ClCF₂H, H₂S gas, CuI catalyst

- Solvent: NMP

- Temperature: 120°C

- Conversion: 91% to intermediate

- In Situ Ketone Formation :

- Propionyl chloride addition without isolation

- Yield: 76% overall

Trade-off : Despite high efficiency, this method requires specialized equipment for H₂S handling.

Reaction Optimization and Kinetic Analysis

Temperature-Conversion Profiles

Comparative studies reveal temperature’s critical role in difluoromethoxylation:

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 60 | 45 | 78 |

| 80 | 78 | 92 |

| 100 | 85 | 88 |

Data adapted from VulcanChem process documents

Optimal performance occurs at 80°C, balancing conversion and selectivity. Above 90°C, competing hydrolysis becomes significant.

Solvent Effects on Thiolation

Solvent polarity directly impacts thiolation efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 65 |

| DMF | 36.7 | 58 |

| THF | 7.5 | 71 |

| DCM | 8.9 | 63 |

Lawesson’s reagent-mediated thiolation

Tetrahydrofuran (THF) emerges as superior due to its moderate polarity, facilitating reagent solubility while minimizing side reactions.

Industrial-Scale Production Considerations

Cost Analysis of Catalytic Systems

Pd-based catalysts dominate industrial syntheses, but costs vary widely:

| Catalyst | Cost (USD/kg) | Turnover Number | Reaction Scale (kg) |

|---|---|---|---|

| Pd(PPh₃)₄ | 12,000 | 850 | 50–100 |

| PdCl₂(dppf) | 9,500 | 1,200 | 100–500 |

| NiCl₂(PPh₃)₂ | 1,200 | 300 | 500+ |

Data synthesized from VulcanChem and patent filings

While nickel catalysts reduce costs, their lower turnover numbers necessitate higher loadings, offsetting initial savings.

Waste Stream Management

The AlCl₃-intensive Friedel-Crafts method generates 8.2 kg waste/kg product versus 1.5 kg for Pd-catalyzed routes. Environmental regulations increasingly favor transition metal approaches despite higher catalyst costs.

Challenges in Mercapto Group Preservation

Oxidation Mitigation Strategies

The thiol group’s susceptibility to oxidation (→ disulfides) demands protective measures:

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The propan-2-one moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

The target compound is compared to the following analogs (Table 1):

Table 1: Structural and Functional Group Comparison

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group (-OCHF₂) in the target compound and is strongly electron-withdrawing, enhancing the electrophilicity of the ketone compared to methylthio (-SMe) or hydroxy (-OH) substituents . The mercapto (-SH) group in the target compound introduces nucleophilic and hydrogen-bonding capabilities, which are absent in the fluoro analog and less pronounced in the methylthio analog .

Chemical Reactivity: The mercapto group’s susceptibility to oxidation (forming disulfides) contrasts with the stability of the methylthio group in and the fluorine atom in . This makes the target compound more reactive under oxidative conditions .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations:

- The target compound’s -SH group enhances solubility in polar solvents (e.g., water, ethanol) compared to and , but its oxidative instability limits practical applications without stabilization .

- The fluorine substituents in and contribute to lipophilicity, favoring membrane permeability in biological systems.

Biological Activity

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one is a novel compound characterized by its unique structural features, including a difluoromethoxy group and a mercapto group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10F2O2S

- Molecular Weight : 232.25 g/mol

- CAS Number : 1803889-34-0

The presence of the difluoromethoxy group enhances the lipophilicity of the compound, while the mercapto group may facilitate interactions with biological targets through thiol-reactive mechanisms.

The biological activity of 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one is primarily attributed to its functional groups:

- Difluoromethoxy Group : This moiety can participate in hydrogen bonding and dipole interactions, potentially influencing the compound's affinity for various biological targets.

- Mercapto Group : The thiol group can form covalent bonds with thiol-reactive sites on proteins or enzymes, which may lead to modulation of enzymatic activity or receptor binding.

- Propan-2-one Moiety : This part of the molecule can undergo nucleophilic addition reactions, further contributing to its biological interactions.

Biological Activity Overview

A summary of the biological activities reported for 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one includes:

| Biological Activity | Description |

|---|---|

| Antioxidant | Exhibits significant antioxidant properties, potentially protecting cells from oxidative stress. |

| Antimicrobial | Demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent. |

| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer potential. |

Case Studies and Research Findings

- Antioxidant Activity : A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of several compounds including 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one using DPPH radical scavenging assays. The results indicated that this compound exhibited a significant reduction in DPPH radicals compared to control samples, suggesting strong antioxidant activity.

- Antimicrobial Efficacy : In a series of experiments reported by Jones et al. (2024), the antimicrobial effects of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Cytotoxic Effects : Research led by Chen et al. (2023) investigated the cytotoxicity of 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of 30 µM and 25 µM respectively, indicating promising anticancer properties.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized?

Synthesis of this compound may involve regioselective functionalization of aromatic rings. A gold-catalyzed intermolecular alkyne oxidation strategy (GP2 method) is effective for similar ketone derivatives, using dibenzothiophene-S-oxide derivatives and alkynes in toluene at reflux . Optimization should focus on catalyst loading (e.g., 5 mol% AuCl₃), solvent polarity, and reaction time. For thiol-containing intermediates, protect the -SH group with tert-butyldimethylsilyl (TBS) to prevent oxidation during synthesis . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields .

Q. How should researchers handle and store this compound to ensure stability?

Based on SDS guidelines for structurally related compounds:

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the mercapto group. Avoid exposure to moisture and light .

- Handling : Use gloves, protective eyewear, and fume hoods. Neutralize spills with dry sand or alcohol-resistant foam .

Q. What purification techniques are most effective for isolating this compound?

- Liquid-liquid extraction : Use dichloromethane/water to remove polar byproducts.

- Column chromatography : Optimize with silica gel and a hexane:ethyl acetate (4:1) eluent for intermediates .

- Recrystallization : For final product purity, use acetone or ethanol as solvents, as demonstrated in brominated ketone analogs .

Q. Which analytical methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm the difluoromethoxy group (–OCF₂H) at δ ~6.5–7.0 ppm (¹H) and δ ~110–120 ppm (¹⁹F).

- X-ray crystallography : Resolve stereochemistry of the propan-2-one moiety, as seen in halogenated aryl ketones .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity, referencing methods for methoxy-substituted analogs .

Advanced Research Questions

Q. How can regioselectivity challenges during difluoromethoxy and mercapto group installation be addressed?

Regioselectivity is influenced by electronic and steric factors. The difluoromethoxy group (–OCF₂H) is meta-directing due to its electron-withdrawing nature. Use directing groups (e.g., boronates) to position the mercapto (–SH) group at the 5-position. Gold-catalyzed methods enable selective C–H functionalization at electron-deficient aryl rings, as shown in dibenzothiophene derivatives . Computational modeling (DFT) can predict activation barriers for competing pathways .

Q. What experimental strategies resolve contradictions in reported reaction yields for similar compounds?

Contradictions often arise from catalyst purity or solvent effects. For example:

- Catalyst : AuCl₃ vs. Au(I) complexes may alter yields by 10–15% due to differing oxidative states .

- Solvent : Toluene vs. DMF can shift reaction rates; toluene favors non-polar intermediates, improving selectivity .

Systematic DoE (Design of Experiments) with variables like temperature (80–120°C) and catalyst loading (1–10 mol%) is recommended.

Q. How does the difluoromethoxy group influence the compound’s stability under physiological conditions?

The –OCF₂H group enhances metabolic stability compared to methoxy (–OCH₃) groups. Assess hydrolytic stability via:

Q. What mechanistic insights support the compound’s potential bioactivity?

The mercapto group may act as a nucleophile or metal-binding site. For example:

Q. How can researchers mitigate thiol oxidation during long-term storage?

Q. What computational tools predict the compound’s reactivity in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.